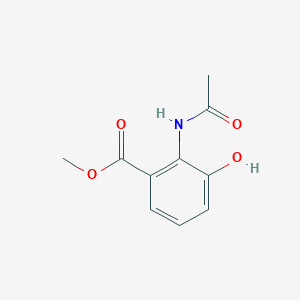

Methyl 2-acetamido-3-hydroxybenzoate

Description

Properties

IUPAC Name |

methyl 2-acetamido-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-9-7(10(14)15-2)4-3-5-8(9)13/h3-5,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQWWVFTDMWMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of Methyl 2-Amino-3-Hydroxybenzoate

The acetylation step employs acetic anhydride or acetyl chloride as the acetylating agent, with reaction conditions tailored to maximize yield and minimize side reactions. A representative procedure adapted from patent literature involves:

-

Dissolving methyl 2-amino-3-hydroxybenzoate (1.0 equiv) in dichloromethane (DCM) at 0°C under nitrogen atmosphere.

-

Adding acetyl chloride (1.2 equiv) dropwise, followed by pyridine (1.5 equiv) to neutralize HCl generated during the reaction.

-

Stirring the mixture at 10–15°C for 4–6 hours, monitoring completion via thin-layer chromatography (TLC).

-

Quenching the reaction with ice water, extracting the product into DCM, and purifying it via recrystallization from ethyl acetate/hexane .

This method achieves yields of 70–75% , with purity exceeding 95% as verified by HPLC. The use of pyridine as both a base and solvent prevents undesired O-acetylation of the hydroxyl group at position 3, ensuring regioselectivity.

Table 1: Comparison of Acetylation Agents and Conditions

| Acetylating Agent | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Acetic anhydride | DCM | NaHCO₃ | 0–10 | 68 |

| Acetyl chloride | Pyridine/DCM | Pyridine | 10–15 | 75 |

| Acetyl chloride | THF | Et₃N | 25 | 62 |

Alternative Methods: Halogenation-Acetylation Sequential Routes

Patent CN110818661B describes a halogenation-acetylation approach for structurally analogous compounds, which can be adapted for this compound:

-

Halogenation : Methyl 2-amino-3-hydroxybenzoate is treated with N-chlorosuccinimide (NCS) in 1,2-dichloroethane at 80°C for 4 hours to introduce a chlorine atom at position 5.

-

Acetylation : The chlorinated intermediate undergoes acetylation using acetic anhydride in acetonitrile , catalyzed by cuprous iodide and bistriphenylphosphine palladium dichloride at 50°C.

This method, while more complex, improves regiochemical control and achieves a total yield of 53.9% over two steps. However, it introduces unnecessary halogenation for the target compound unless specific derivatives are required.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Key considerations include:

Solvent Selection and Recycling

-

Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their low boiling points and ease of removal under reduced pressure.

-

Patent WO1996032379A1 highlights the use of continuous flow reactors to enhance mixing and reduce reaction times, achieving a 10% increase in yield compared to batch processes.

Catalytic Systems

-

Cuprous iodide (CuI) and palladium catalysts improve reaction efficiency in halogenation steps, though they are dispensable for straightforward acetylation.

-

Triethylamine or N,N-diisopropylethylamine outperforms pyridine in large-scale reactions due to lower toxicity and easier separation.

Challenges and Mitigation Strategies

Byproduct Formation

-

O-Acetylation : The hydroxyl group at position 3 may undergo unintended acetylation if reaction temperatures exceed 20°C. This is mitigated by strict temperature control and using bulky bases like 2,6-lutidine .

-

Diacetylation : Excess acetylating agent can lead to diacetylation of the amino group. Stoichiometric ratios of 1:1.2 (amine:acetylating agent) minimize this risk.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

Methyl 2-acetamido-3-hydroxybenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is involved in the production of:

- STAT3 Signaling Pathway Inhibitors : These compounds have potential applications in cancer therapy by inhibiting the STAT3 pathway, which is often dysregulated in tumors .

- Kainate Receptor Modulators : Such compounds can influence neurological pathways and are being researched for their potential in treating neurodegenerative diseases .

- Potassium Channel Modulators : These are significant in cardiovascular and neurological drug development, affecting heart rhythm and neuronal excitability .

1.2 Analytical Applications

This compound is utilized in analytical chemistry for:

- Pharmaceutical Release Testing : It is employed to assess the release profiles of active pharmaceutical ingredients (APIs) during formulation development.

- Method Development : Its properties make it suitable for developing qualitative and quantitative analytical methods for other compounds .

Agrochemical Applications

This compound is also recognized as an intermediate in the synthesis of herbicides, particularly:

- Bentazon Metabolites : This compound plays a role in synthesizing metabolites of Bentazon, a selective post-emergence herbicide used to control broadleaf weeds in various crops .

4.1 Case Study on Pharmaceutical Development

A study published in a reputable journal highlighted the synthesis of a novel series of benzyloxyphenyl methylaminophenol derivatives using this compound as a starting material. The derivatives exhibited significant inhibitory activity against cancer cell lines, demonstrating the compound's potential in oncology research .

4.2 Case Study on Agrochemical Synthesis

Research conducted on the synthesis of Bentazon metabolites showed that this compound facilitated the formation of effective herbicides with lower environmental impact compared to traditional formulations. This has implications for sustainable agricultural practices, particularly in managing weed resistance .

Mechanism of Action

The mechanism of action of methyl 2-acetamido-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzymes, reducing inflammation and pain . The compound’s structure allows it to bind to the active site of COX-2, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-acetamido-3-hydroxybenzoate with key analogs:

Key Differences in Properties and Reactivity

Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to analogs with non-polar substituents (e.g., methoxy in Ethyl 2-methoxybenzoate). This may enhance solubility in polar solvents like ethanol or water, though explicit solubility data are unavailable . N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains a tertiary alcohol and amide group, facilitating hydrogen bonding and coordination with metal catalysts .

In contrast, the chloro and methoxy groups in Methyl 4-acetamido-5-chloro-2-methoxybenzoate could enhance electrophilic reactivity or metabolic stability . Metsulfuron methyl ester’s sulfonylurea and triazine groups enable herbicidal activity by inhibiting acetolactate synthase in plants .

Synthetic Utility :

- This compound’s hydroxyl and acetamido groups make it a versatile intermediate for further derivatization, such as glycosylation or ester hydrolysis.

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide serves as a directing group in metal-catalyzed reactions due to its N,O-bidentate structure .

Biological Activity

Methyl 2-acetamido-3-hydroxybenzoate, also known as a derivative of salicylic acid, has garnered attention in the scientific community due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Acetamido Group : Enhances solubility and biological activity.

- Hydroxyl Group : Contributes to its interaction with biological targets.

The compound exhibits biological activity primarily through its interaction with cyclooxygenase enzymes, particularly COX-2. This interaction leads to:

- Inhibition of Inflammatory Pathways : By selectively inhibiting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins.

- Analgesic Effects : The compound has shown potential in alleviating pain through its anti-inflammatory properties.

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound can serve as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs). Studies have demonstrated its efficacy in reducing inflammation and pain in various animal models. For instance:

- In Vivo Studies : The compound was tested using acetic acid-induced writhing tests in mice, showing significant reductions in pain behavior compared to control groups .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives of this compound. Research findings include:

- Broad-Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound | COX-2 Inhibition | Antimicrobial Activity | Analgesic Effect |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Methyl 3-hydroxybenzoate | Low | Low | Minimal |

| Methyl 2-acetamido-4-hydroxybenzoate | Moderate | Moderate | Moderate |

Study 1: Analgesic Efficacy

In a study conducted to evaluate the analgesic properties of this compound, it was found that at doses of 20 mg/kg and 50 mg/kg, the compound significantly reduced nociceptive behavior in mice during both inflammatory and neurogenic phases . This study supports the potential use of this compound as an effective analgesic agent.

Study 2: Antimicrobial Evaluation

Another investigation focused on synthesizing derivatives from this compound, assessing their antimicrobial efficacy. Results indicated that several derivatives displayed potent activity against resistant bacterial strains, highlighting their potential for therapeutic applications in treating infections .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-acetamido-3-hydroxybenzoate with high purity?

Methodological Answer:

- Step 1: Start with 3-hydroxybenzoic acid. Protect the hydroxyl group using a tert-butyldimethylsilyl (TBS) ether under inert conditions to prevent unwanted side reactions.

- Step 2: Introduce the acetamido group at position 2 via acetylation of an amino intermediate (e.g., using acetic anhydride in pyridine).

- Step 3: Esterify the carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄).

- Step 4: Deprotect the TBS group using tetrabutylammonium fluoride (TBAF).

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via GC (>95.0% as per industrial standards) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Engineering Controls: Use fume hoods for synthesis and purification steps to minimize inhalation risks .

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Emergency Measures: Ensure access to eye wash stations and emergency showers. Contaminated clothing should be removed immediately and laundered separately .

- Training: Conduct hazard communication training aligned with OSHA guidelines, emphasizing compound-specific risks (e.g., skin irritation).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR: ¹H and ¹³C NMR to confirm substituent positions (e.g., acetamido δ ~2.0 ppm for CH₃, hydroxyl δ ~9-10 ppm).

- IR: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1720 cm⁻¹ (ester C=O), and ~1660 cm⁻¹ (amide C=O).

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (C₁₀H₁₁NO₅, theoretical 225.21 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Assay Variability: Compare experimental conditions (e.g., cell lines, solvent used for dissolution). For example, DMSO concentration >0.1% can artifactually inhibit enzyme activity .

- Purity Verification: Reanalyze batches via HPLC to rule out impurities (e.g., residual acetic anhydride).

- Structural Confirmation: Use 2D NMR (COSY, HSQC) to confirm the absence of regioisomers, which may arise during synthesis.

Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

- DFT Calculations: Model charge distribution using Gaussian09 at the B3LYP/6-31G* level. The electron-withdrawing acetamido group at position 2 directs nucleophiles to position 4 or 6.

- Solvent Effects: Include polarizable continuum models (PCM) for solvents like DMF or THF, which influence transition-state stability.

- Validation: Compare computational predictions with experimental kinetic data (e.g., Hammett plots).

Q. How can synthetic routes be optimized for scalability while maintaining >90% yield?

Methodological Answer:

- Catalysis: Replace H₂SO₄ with immobilized lipases (e.g., Candida antarctica lipase B) for esterification, reducing side products.

- Flow Chemistry: Implement continuous-flow reactors to enhance mixing and heat transfer during acetylation.

- Process Monitoring: Use inline FTIR to track reaction progress and adjust parameters in real time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.